molecular formula C14H11NO2 B14203041 1,4-Dimethyl-3H-phenoxazin-3-one CAS No. 832733-83-2

1,4-Dimethyl-3H-phenoxazin-3-one

Cat. No.: B14203041
CAS No.: 832733-83-2
M. Wt: 225.24 g/mol
InChI Key: XEEGSQHQESIUSS-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3H-phenoxazin-3-one is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in various fields such as material science, organic electronics, and medicinal chemistry. Phenoxazine derivatives, including this compound, have garnered significant interest due to their unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3H-phenoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminophenol with a suitable aldehyde or ketone, followed by oxidative cyclization. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3H-phenoxazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Dimethyl-3H-phenoxazin-3-one has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3H-phenoxazin-3-one involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets through binding interactions, leading to changes in cellular processes such as oxidative stress response, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one
  • 3-Amino-1,4α-dihydro-4α,8-dimethyl-2H-phenoxazin-2-one
  • 2-Aminophenoxazine-3-one

Uniqueness

1,4-Dimethyl-3H-phenoxazin-3-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

832733-83-2

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1,4-dimethylphenoxazin-3-one

InChI

InChI=1S/C14H11NO2/c1-8-7-11(16)9(2)14-13(8)15-10-5-3-4-6-12(10)17-14/h3-7H,1-2H3

InChI Key

XEEGSQHQESIUSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C2C1=NC3=CC=CC=C3O2)C

Origin of Product

United States

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